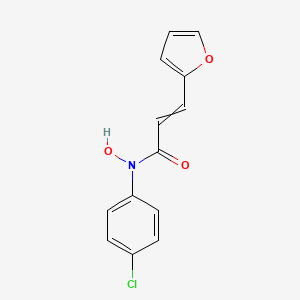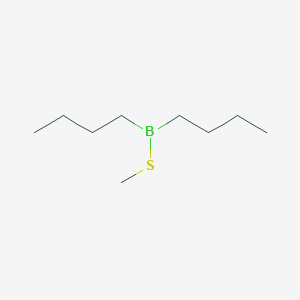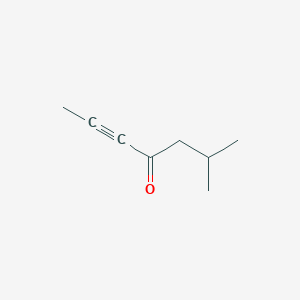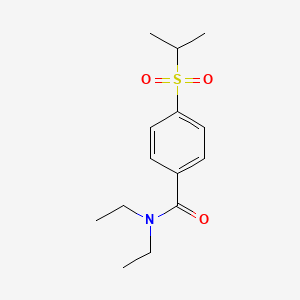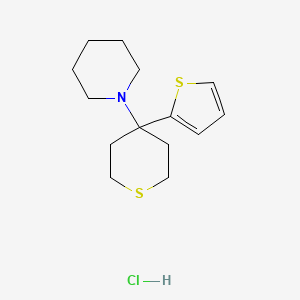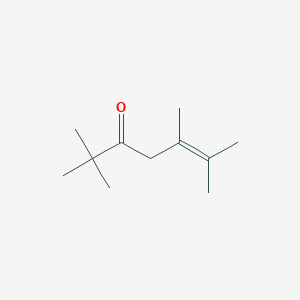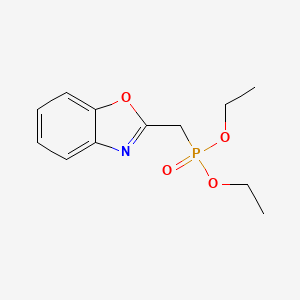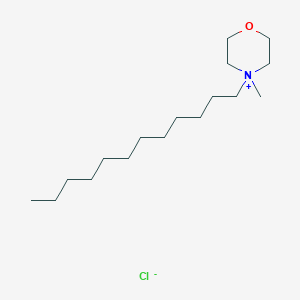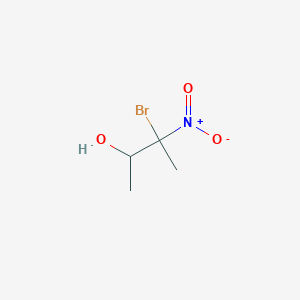
3-Bromo-3-nitrobutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-3-nitrobutan-2-ol is an organic compound with the molecular formula C4H8BrNO3. It is a brominated nitro alcohol, which makes it an interesting subject for various chemical reactions and applications. This compound is known for its reactivity due to the presence of both bromine and nitro functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3-nitrobutan-2-ol typically involves the bromination of 3-nitrobutan-2-ol. This can be achieved through the reaction of 3-nitrobutan-2-ol with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to avoid any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-3-nitrobutan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroalkenes or nitroalkanes.
Reduction: Formation of amino alcohols.
Substitution: Formation of hydroxyl derivatives or other substituted products.
Applications De Recherche Scientifique
3-Bromo-3-nitrobutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Bromo-3-nitrobutan-2-ol involves its interaction with biological molecules through its reactive bromine and nitro groups. These functional groups can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
3-Bromo-2-butanol: Similar in structure but lacks the nitro group, making it less reactive.
3-Nitro-2-butanol: Similar in structure but lacks the bromine atom, affecting its reactivity and applications.
2-Bromo-2-nitropropane: Another brominated nitro compound with different reactivity due to its different carbon backbone.
Uniqueness: 3-Bromo-3-nitrobutan-2-ol is unique due to the presence of both bromine and nitro groups on the same carbon atom, which imparts distinct reactivity and makes it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
22632-04-8 |
|---|---|
Formule moléculaire |
C4H8BrNO3 |
Poids moléculaire |
198.02 g/mol |
Nom IUPAC |
3-bromo-3-nitrobutan-2-ol |
InChI |
InChI=1S/C4H8BrNO3/c1-3(7)4(2,5)6(8)9/h3,7H,1-2H3 |
Clé InChI |
WQPCGMXFSDFMLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)([N+](=O)[O-])Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[bis(2-fluoroethyl)amino]benzoate](/img/structure/B14717949.png)
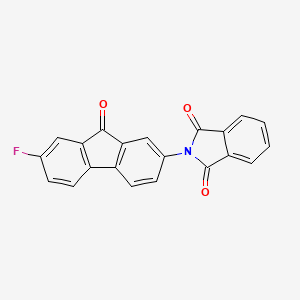
![(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one](/img/structure/B14717973.png)
